Benzenamine, 4-benzyloxy-N-nitro-N-[2-(4-pyridyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE is a complex organic compound that features a benzyloxy group attached to a phenyl ring, a pyridyl group, and a hydraziniumolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzyloxyphenyl derivative, which undergoes a series of reactions including oxidation, reduction, and substitution to introduce the pyridyl and hydraziniumolate groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings .
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[4-(BENZYLOXY)PHENYL]ETHANOL: A related compound with similar structural features but different functional groups.
4-(BENZYLOXY)PHENOL: Another similar compound with a benzyloxy group attached to a phenyl ring.
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-1-OXO-2-[2-(4-PYRIDYL)ETHYL]-1-HYDRAZINIUMOLATE is unique due to its combination of benzyloxy, pyridyl, and hydraziniumolate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-N-(2-pyridin-4-ylethyl)nitramide |
InChI |
InChI=1S/C20H19N3O3/c24-23(25)22(15-12-17-10-13-21-14-11-17)19-6-8-20(9-7-19)26-16-18-4-2-1-3-5-18/h1-11,13-14H,12,15-16H2 |
InChI Key |
ZRMDNQGSZQCZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCC3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.